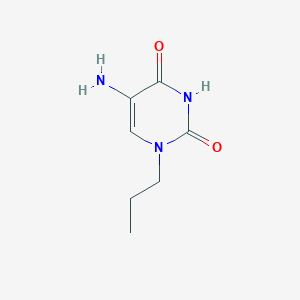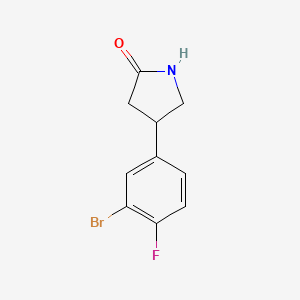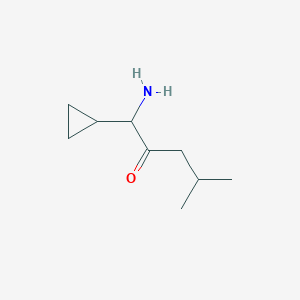
2-(1-Methyl-1H-indol-5-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-indol-5-YL)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-5-YL)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to improve efficiency and yield. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-indol-5-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-indol-5-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-indol-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The indole ring system allows it to bind with high affinity to various biological targets, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Another indole derivative with similar structural features.
Uniqueness
2-(1-Methyl-1H-indol-5-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and acetic acid moiety at the 2-position differentiate it from other indole derivatives, leading to unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(1-methylindol-5-yl)acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-12-5-4-9-6-8(7-11(13)14)2-3-10(9)12/h2-6H,7H2,1H3,(H,13,14) |
Clave InChI |
LRNLMHUUAAXAHE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)



